molecular formula C4F8O2 B12525383 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene CAS No. 700874-87-9

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene

Katalognummer: B12525383
CAS-Nummer: 700874-87-9
Molekulargewicht: 232.03 g/mol
InChI-Schlüssel: PODVJTKDNVRRMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene is a fluorinated organic compound with the molecular formula C4F8O2 It is characterized by the presence of multiple fluorine atoms and ether linkages, which contribute to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene typically involves the reaction of 1,2-dichloro-1,2,2-trifluoroethene with difluoromethoxy(trifluoromethoxy)methane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to a temperature of around 80°C for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Addition Reactions: Halogens (e.g., chlorine, bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents (e.g., carbon tetrachloride) are typical reagents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the modulation of enzyme activity, alteration of membrane properties, and inhibition of specific biochemical pathways. The compound’s unique structure allows it to engage in hydrogen bonding and van der Waals interactions, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene is unique due to its combination of multiple fluorine atoms and ether linkages, which confer high stability, reactivity, and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other fields .

Eigenschaften

CAS-Nummer

700874-87-9

Molekularformel

C4F8O2

Molekulargewicht

232.03 g/mol

IUPAC-Name

1-[difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene

InChI

InChI=1S/C4F8O2/c5-1(6)2(7)13-4(11,12)14-3(8,9)10

InChI-Schlüssel

PODVJTKDNVRRMS-UHFFFAOYSA-N

Kanonische SMILES

C(=C(F)F)(OC(OC(F)(F)F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.